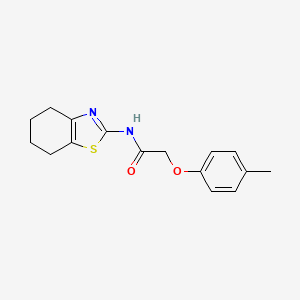
N-(3,4-dimethylphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(3,4-dimethylphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea" often involves the reaction of amino thiadiazoles with isocyanates or carbonyl compounds to form the urea linkage. For instance, derivatives have been synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different benzoyl isocyanates, showcasing a versatile approach to accessing a variety of thiadiazol-urea derivatives with potential biological activities (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a planar urea scaffold, often stabilized by intramolecular hydrogen bonding. X-ray crystallography and spectroscopic methods like NMR and IR are typically used to elucidate their structure, revealing insights into the conformational preferences and the interactions that dictate their solid-state arrangements. The molecular geometry and supramolecular architectures are driven by hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity (Hong-Song Zhang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds encompasses a range of interactions, including the formation of hydrogen bonds and π-π interactions, which are crucial for their biological activities. The urea moiety, in particular, participates in hydrogen bonding, contributing to the compounds' ability to interact with biological targets. Additionally, their reactivity has been explored in the context of fungicidal and plant growth-regulating activities, indicating the potential for agricultural applications (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-4-5-10(6-8(7)2)13-11(17)14-12-16-15-9(3)18-12/h4-6H,1-3H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXMJOCGAEVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)

![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)
![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)
![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)